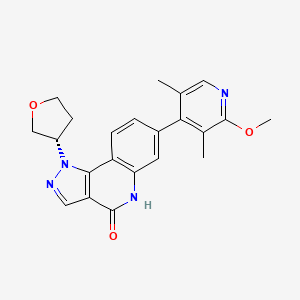
Irsenontrine
Übersicht
Beschreibung
Irsenontrin, auch bekannt als E2027, ist ein selektiver Inhibitor der Phosphodiesterase 9 (PDE9). Phosphodiesterase 9 ist ein Enzym, das cyclisches Guanosinmonophosphat (cGMP) abbaut, das als Second Messenger in der synaptischen Funktion und im Gedächtnis dient. Irsenontrin soll den cGMP-Spiegel im Gehirn erhöhen, um die Kognition zu verbessern, und wird zur Behandlung von Lewy-Körperchen-Demenz entwickelt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Irsenontrin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
- Bildung der Kernstruktur durch Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen durch Substitutionsreaktionen.
- Reinigung und Isolierung des Endprodukts.
Industrielle Produktionsverfahren
Die industrielle Produktion von Irsenontrin beinhaltet die Skalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dieser Prozess umfasst:
- Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
- Einsatz von Reaktoren und Reinigungssystemen im industriellen Maßstab.
- Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung der behördlichen Standards zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Irsenontrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Irsenontrin kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Irsenontrin verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitution verschiedene funktionelle Gruppen einführen kann .
Wissenschaftliche Forschungsanwendungen
Irsenontrin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Phosphodiesterase-Inhibition.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die synaptische Funktion und das Gedächtnis.
Medizin: Als potenzielle Behandlung neurodegenerativer Erkrankungen wie Lewy-Körperchen-Demenz und Parkinson-Demenz entwickelt.
Industrie: Einsatz bei der Entwicklung neuer therapeutischer Mittel, die auf Phosphodiesterase-Enzyme abzielen
Wirkmechanismus
Irsenontrin übt seine Wirkung aus, indem es selektiv die Phosphodiesterase 9 hemmt. Diese Hemmung verhindert den Abbau von cyclischem Guanosinmonophosphat, was zu erhöhten Spiegeln von cyclischem Guanosinmonophosphat im Gehirn führt. Erhöhte Spiegel von cyclischem Guanosinmonophosphat verbessern die synaptische Funktion und das Gedächtnis. Zu den beteiligten molekularen Zielen und Signalwegen gehören der cyclische Guanosinmonophosphat-Signalweg und seine nachgeschalteten Auswirkungen auf die synaptische Plastizität und die neuronale Kommunikation .
Wirkmechanismus
Irsenontrine exerts its effects by selectively inhibiting phosphodiesterase 9. This inhibition prevents the breakdown of cyclic guanosine monophosphate, leading to increased levels of cyclic guanosine monophosphate in the brain. Elevated cyclic guanosine monophosphate levels enhance synaptic function and memory. The molecular targets and pathways involved include the cyclic guanosine monophosphate signaling pathway and its downstream effects on synaptic plasticity and neuronal communication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nilotinib: Ein Tyrosinkinase-Inhibitor, der hinsichtlich seiner Auswirkungen auf neurodegenerative Erkrankungen untersucht wird.
Bosutinib: Ähnlich wie Nilotinib ist es auch ein Tyrosinkinase-Inhibitor mit potenziellen neuroprotektiven Wirkungen.
Ambroxol: Ein schleimlösendes Mittel, das auf seine neuroprotektiven Eigenschaften untersucht wird.
Einzigartigkeit von Irsenontrin
Irsenontrin ist aufgrund seiner hohen Selektivität für die Phosphodiesterase 9 einzigartig, wodurch es besonders effektiv den cGMP-Spiegel im Gehirn erhöht. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und verstärkt sein Potenzial als Therapeutikum für kognitive Störungen .
Eigenschaften
IUPAC Name |
7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDCNZBABIEBZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429509-82-9 | |
| Record name | Irsenontrine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429509829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRSENONTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QB00NNRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
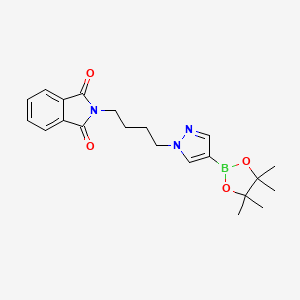
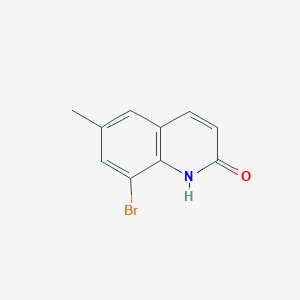
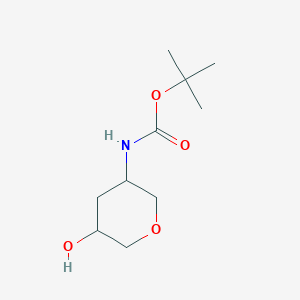
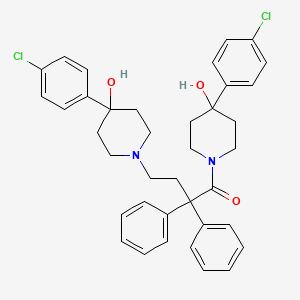
![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)
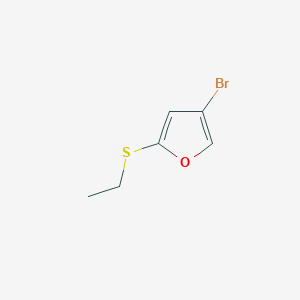
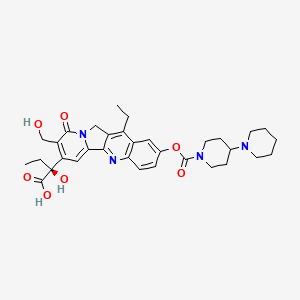
![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)
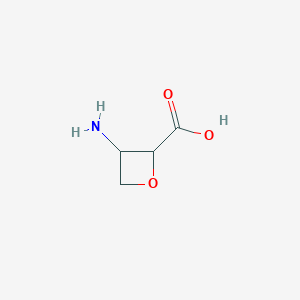
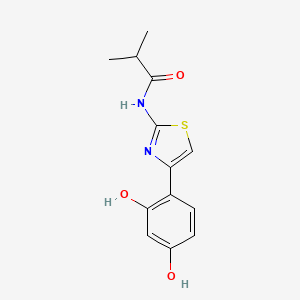
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)
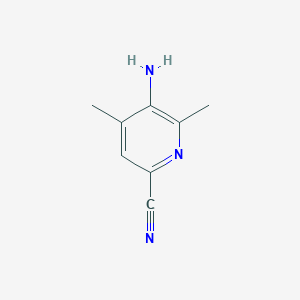
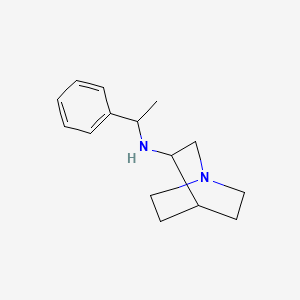
![1-Succinimidyl-4-cyano-4-[N-methyl-N-(4-pyridyl)carbamothioylthio]pentanoate](/img/structure/B3322258.png)
